Isobutyl-2,4-diaminobenzoate
Description
Isobutyl-2,4-diaminobenzoate is an ester derivative of 2,4-diaminobenzoic acid, where the carboxylic acid group is substituted with an isobutyl ester. The compound features two amino groups at the 2- and 4-positions of the benzene ring, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-methylpropyl 2,4-diaminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-15-11(14)9-4-3-8(12)5-10(9)13/h3-5,7H,6,12-13H2,1-2H3 |
InChI Key |
IYSJTEFHXQQTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on esters and benzoate derivatives with analogous substituents, as referenced in the evidence:
Table 1: Key Properties of Isobutyl-2,4-diaminobenzoate and Analogous Compounds
*Calculated based on molecular formula.
Key Observations :
Substituent Effects: The 2,4-diamino groups in this compound likely increase polarity and hydrogen-bonding capacity compared to 4-dimethylamino in Isoamyl 4-(dimethylamino)benzoate. This could enhance solubility in polar solvents and reactivity in coordination chemistry. The isobutyl ester group reduces water solubility relative to smaller esters (e.g., methyl or ethyl), as seen in other isobutyl derivatives .
Safety and Handling: Analogous esters like Isoamyl 4-(dimethylamino)benzoate require stringent safety protocols, including eye flushing and medical consultation upon exposure . This compound may demand similar precautions due to its amino groups, which could pose irritation risks.
The 3,4-diaminobenzoate Pt complex exhibits pH-responsive behavior , implying this compound could serve in smart materials or sensors. Isobutyl esters in fragrances hint at niche industrial uses, though amino groups may limit compatibility in such applications.
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